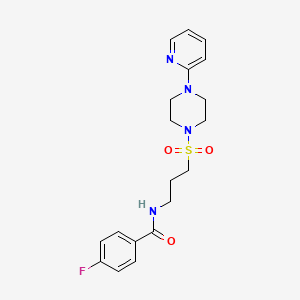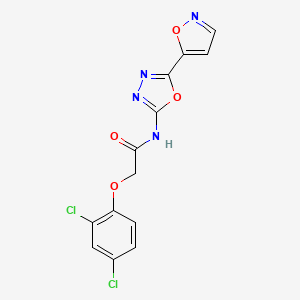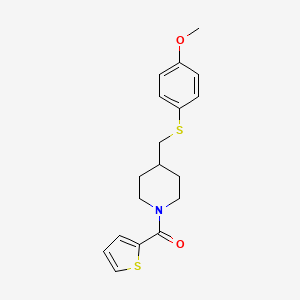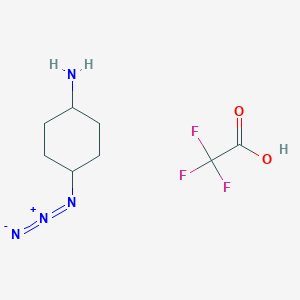
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks such as amino acid esters and azides. For instance, the synthesis of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates and dipeptides was achieved through a one-pot synthesis starting from these precursors . This suggests that the synthesis of "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" could also involve a similar strategy, possibly starting with a pyridazine derivative and introducing the thioacetamide and bromophenyl groups in subsequent steps.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques. For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" as well, ensuring the correct assembly of the molecule and the identification of its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their biological activity. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with variations in the N-acyl, N-alkyl, and amino functions . This indicates that the functional groups present in "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" could also be modified to explore different chemical reactions and potentially tune the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the one have been characterized through techniques such as thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods can provide valuable information about the stability, solubility, and electronic properties of "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide", which are important for understanding its behavior in various environments and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research has been conducted on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including compounds related to the specified chemical structure. These studies involve the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, leading to the formation of various heterocyclic compounds. These synthesized compounds have displayed good antimicrobial activity, with some showing high activity towards most strains. Computational calculations such as HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets have been utilized to correlate experimental findings with theoretical calculations, providing a good confirmation for the anticipated new compounds (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Antimicrobial and Antitumor Activities
Various derivatives of pyridazinone, including structures similar to the one , have been synthesized and investigated for their biological activities. Studies have shown these compounds to possess significant antimicrobial and antitumor activities. For instance, certain derivatives exhibited potent antiproliferative activities against human cancer cell lines, with some compounds showing better activities compared to existing therapeutic agents. This highlights the potential of these compounds as candidates for further development in antitumor drug discovery (Luye Zhang et al., 2020).
Antioxidant Properties
Research into the antioxidant properties of related compounds has also been conducted. Synthesis and evaluation of a series of derivatives have indicated that some possess notable antioxidant activities, which could be beneficial in combating oxidative stress-related diseases. These findings suggest a promising avenue for the development of new antioxidant agents (Suresh Dhakhda, Malay J. Bhatt, J. Bhatt, 2021).
Propiedades
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-13-3-2-4-16(11-13)21-18(24)12-25-19-10-9-17(22-23-19)14-5-7-15(20)8-6-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAFUPBQAGHEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)


![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)

